7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the fourth position and a methyl group at the seventh position on the quinoline ring. The quinoline structure is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one typically begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as a carboxylic acid or ester, to form the quinoline ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The methyl group is introduced at the seventh position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Quinoline: The parent compound without the methyl and trifluoromethyl groups.
4-(Trifluoromethyl)quinoline: Lacks the methyl group at the seventh position.
7-Methylquinoline: Lacks the trifluoromethyl group at the fourth position.
Uniqueness: 7-Methyl-4-(trifluoromethyl)quinolin-2(1h)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-7-8(11(12,13)14)5-10(16)15-9(7)4-6/h2-5H,1H3,(H,15,16) |
InChI Key |
QABDHFMMMRDZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.